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Compound of Interest

Compound Name: Chloroacetamido-peg4-nhs ester

Cat. No.: B606651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent integral to

modern bioconjugation, drug delivery, and proteomics research. Its unique architecture,

featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG)

spacer, allows for the covalent and specific linkage of biomolecules. This guide provides an in-

depth examination of its properties, primary applications, and detailed protocols for its use in a

research setting.

Core Concepts and Chemical Properties
At its core, Chloroacetamido-PEG4-NHS ester is an advanced chemical tool designed for

covalently linking two different molecules. Its structure can be deconstructed into three key

components:

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary

amines (-NH₂), such as those found on the side chain of lysine residues or the N-terminus of

proteins. The reaction forms a stable and irreversible amide bond.[1]

Chloroacetamido Group: This group serves as a selective alkylating agent for sulfhydryl

(thiol, -SH) groups, which are present in the amino acid cysteine. The reaction proceeds via

a nucleophilic substitution, resulting in a stable thioether bond.[2]
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PEG4 Spacer: The tetra-polyethylene glycol linker is a flexible, hydrophilic chain that

separates the two reactive ends. The PEG spacer enhances the water solubility of the entire

conjugate, reduces the potential for aggregation, and can minimize steric hindrance between

the conjugated molecules.[1][3][4]

This dual reactivity allows for controlled, sequential conjugation. For instance, a protein can be

reacted first via its abundant lysine residues, and the resulting complex can then be conjugated

to a second, thiol-containing molecule.

Physicochemical and Reactivity Data
The following table summarizes the key properties of Chloroacetamido-PEG4-NHS ester.

Property Value Citation(s)

CAS Number 1353011-96-6 [2][5][6]

Molecular Formula C₁₇H₂₇ClN₂O₉ [2][5][6]

Molecular Weight ~438.9 g/mol [5][6]

Spacer Arm Length ~24.4 Å (Estimated)

Reactive Group 1
N-Hydroxysuccinimide (NHS)

Ester
[1][2]

Target 1 Primary Amines (-NH₂) [1][2]

Reactive Group 2 Chloroacetamido [2]

Target 2 Sulfhydryls (-SH) [2]

Linkage Type Non-cleavable

Estimation of Spacer Arm Length: Based on the extended lengths of the constituent atoms

(PEG unit ≈ 3.5 Å, Chloroacetamido group ≈ 4.9 Å, NHS ester linkage ≈ 5.0 Å).

Primary Research Applications
The principal use of Chloroacetamido-PEG4-NHS ester is in the precise construction of

complex biomolecular conjugates.
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Antibody-Drug Conjugates (ADCs)
A major application is in the development of ADCs for targeted cancer therapy.[1] In a common

strategy, the NHS ester end of the linker reacts with lysine residues on a monoclonal antibody

(mAb). The chloroacetamido group is then available to react with a thiol-containing cytotoxic

drug, tethering the potent payload to the tumor-targeting antibody. The hydrophilic PEG linker

can improve the ADC's pharmacokinetic properties and prevent aggregation caused by

hydrophobic drugs.[3][4]

PROTAC Development
This linker is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,

leading to the target's degradation. Chloroacetamido-PEG4-NHS ester can serve as the

flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Protein-Peptide and Protein-Labeling Studies
Researchers utilize this crosslinker to study protein-protein interactions, immobilize proteins on

surfaces, or attach specific probes (like fluorescent dyes or biotin) to proteins. For example, a

protein of interest can be modified with the linker via its amines, followed by the attachment of

a cysteine-containing peptide or a thiol-modified label.

Experimental Protocols and Methodologies
Successful conjugation requires careful control of reaction conditions, particularly pH, to ensure

specificity and efficiency.

Reaction Condition Optimization
The two reactive ends of the linker have different optimal pH ranges for their reactions. This

difference can be exploited for sequential conjugations.
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Parameter
NHS Ester Reaction
(Amine Target)

Chloroacetamido Reaction
(Thiol Target)

Optimal pH 7.2 - 8.5 8.0 - 9.0

Rationale

Balances amine deprotonation

(for nucleophilicity) against

NHS ester hydrolysis, which is

rapid at pH > 8.5.

Ensures the sulfhydryl group is

sufficiently deprotonated to the

more nucleophilic thiolate

anion (RS⁻).

Common Buffers

Phosphate-buffered saline

(PBS), Bicarbonate buffer.

Avoid amine-containing buffers

like Tris or glycine.

Borate buffer, Bicarbonate

buffer, HEPES.

Temperature
Room Temperature (20-25°C)

or 4°C.
Room Temperature (20-25°C).

Reaction Time 30 minutes to 2 hours. 1 to 4 hours.

General Protocol for Two-Step ADC Conjugation
This protocol outlines a representative procedure for conjugating a thiol-containing drug to an

antibody.

Step 1: Antibody Modification with the Linker (Targeting Amines)

Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a

concentration of 1-10 mg/mL.

Reagent Preparation: Immediately before use, dissolve Chloroacetamido-PEG4-NHS ester
in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.

Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody

solution. The final concentration of the organic solvent should not exceed 10% (v/v) to

maintain antibody stability.

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
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Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-

25) or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 8.0,

with 1 mM DTPA to prevent disulfide bond formation).

Step 2: Conjugation of Thiol-Containing Drug (Targeting Sulfhydryls)

Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.

Conjugation: Add the drug to the purified, linker-modified antibody at a molar excess of

approximately 2-5 fold over the antibody.

Incubation: Incubate the mixture for 1-2 hours at room temperature.

Quenching: Stop the reaction by adding a thiol-containing quenching agent, such as N-

acetylcysteine or cysteine, to a final concentration of ~10 mM to react with any remaining

chloroacetamido groups.

Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC)

or tangential flow filtration (TFF) to remove unconjugated drug and quenching agent.

Characterization: Characterize the final product to determine the drug-to-antibody ratio

(DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass

spectrometry.

Visualizing Workflows and Mechanisms
Diagrams can clarify the complex relationships in bioconjugation chemistry.

Chemical Reaction Pathway
The diagram below illustrates the two-step reaction mechanism of the linker.
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Antibody (Lys-NH₂)

Antibody-Linker Conjugate

Step 1: NHS Ester Reaction
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Forms Amide Bond

Chloroacetamido-
PEG4-NHS Ester

Final Antibody-Drug
Conjugate (ADC)

Step 2: Chloroacetyl Reaction
(pH 8.0-9.0)

Forms Thioether Bond

Drug (-SH)
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Sequential reaction mechanism of the crosslinker.

Experimental Workflow for ADC Synthesis
This workflow diagram outlines the key stages from initial reagents to the final, characterized

product.
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Step 1: Antibody Modification

Step 2: Drug Conjugation

Step 3: Final Purification & Analysis

Prepare Antibody in
Amine-Free Buffer (pH 7.4)

Add Linker in DMSO

Incubate (1-2h, RT)

Purify via Desalting Column

Add Thiol-Drug to
Modified Antibody (pH 8.0)

Incubate (1-2h, RT)

Quench Reaction
(e.g., Cysteine)

Purify ADC via SEC

Characterize DAR (HIC/MS)

Click to download full resolution via product page

Workflow for synthesizing an Antibody-Drug Conjugate.
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Logical Relationship: pH and NHS Ester Reactivity
This diagram illustrates the critical balance governed by pH during the NHS ester reaction.

Reaction pH

Low pH (< 7.0) Optimal pH (7.2 - 8.5) High pH (> 8.5)

Amine is Protonated (-NH₃⁺)
(Non-Nucleophilic)

leads to

Successful Conjugation
(Stable Amide Bond)

favors

NHS Ester Hydrolyzes Rapidly
(Becomes Non-Reactive)

leads to

Click to download full resolution via product page

The influence of pH on NHS ester reaction outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

2. Cl-NH-PEG4-NHS | CAS:1353011-95-6 | Biopharma PEG [biochempeg.com]

3. adc.bocsci.com [adc.bocsci.com]

4. researchgate.net [researchgate.net]

5. medchemexpress.com [medchemexpress.com]

6. Chloroacetamido-PEG4-NHS ester, 1353011-95-6 | BroadPharm [broadpharm.com]

To cite this document: BenchChem. [A Technical Guide to Chloroacetamido-PEG4-NHS
Ester in Research]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b606651?utm_src=pdf-body-img
https://www.benchchem.com/product/b606651?utm_src=pdf-custom-synthesis
https://www.creative-biolabs.com/adc/chloroacetamido-peg4-nhs-ester-5372.htm
https://www.biochempeg.com/product/Cl-NH-PEG4-NHS.html
https://adc.bocsci.com/resource/peg-linkers-in-antibody-drug-conjugates.html
https://www.researchgate.net/publication/51074041_Synthesis_and_Evaluation_of_Hydrophilic_Linkers_for_Antibody-Maytansinoid_Conjugates
https://www.medchemexpress.com/chloroacetamido-peg4-nhs-ester.html
https://broadpharm.com/product/bp-20519
https://www.benchchem.com/product/b606651#what-is-chloroacetamido-peg4-nhs-ester-used-for-in-research
https://www.benchchem.com/product/b606651#what-is-chloroacetamido-peg4-nhs-ester-used-for-in-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b606651#what-is-chloroacetamido-peg4-nhs-ester-
used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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